Kinetic Efficiency of Erktide vs. Full-Length Protein Substrate MBP
ERKtide exhibits a significantly lower binding affinity and catalytic efficiency compared to the physiological protein substrate Myelin Basic Protein (MBP). This is a crucial differentiating feature for assay design. MBP binds 1500-fold more tightly (Kd ≤0.5 µM vs. ≥1.5 mM) and is processed with a catalytic efficiency (kcat/Km) ~600-fold higher than ERKtide [1]. The kinetic pathway for ERKtide is characterized by rapid-equilibrium binding and fast product release, in contrast to the diffusion-limited binding of MBP [1].
| Evidence Dimension | Catalytic efficiency (kcat/Km) and Binding Affinity (Kd) |
|---|---|
| Target Compound Data | kcat/Km = (4 ± 2) × 10⁻³ µM⁻¹ s⁻¹; Kd ≥ 1.5 mM |
| Comparator Or Baseline | Myelin Basic Protein (MBP): kcat/Km = 2.4 ± 1 µM⁻¹ s⁻¹; Kd ≤ 0.5 µM |
| Quantified Difference | ~600-fold lower catalytic efficiency for ERKtide; ≥1500-fold weaker binding affinity |
| Conditions | Steady-state kinetics with recombinant ERK2 at saturating ATP |
Why This Matters
This quantitative difference defines the assay window: ERKtide is the preferred choice for high-throughput inhibitor screening requiring a predictable, linear response, whereas MBP is more suitable for physiological studies.
- [1] Prowse, C. N., et al. (2000). Catalytic reaction pathway for the mitogen-activated protein kinase ERK2. Biochemistry, 39(20), 6258-6266. View Source
